Deoxy-Didroartemisinin

Antimalarial mechanism of action Hemozoin inhibition Structure-activity relationship

Deoxy-Didroartemisinin (CAS 112419-27-9) is the definitive peroxide-null control for artemisinin research. Lacking the endoperoxide bridge, it yields no detectable protein adducts in P. falciparum and zero embryotoxicity in rat WEC models. • Neg. control for P. falciparum protein labeling & chemical proteomics • Arteether metabolite ref. standard for LC-MS/MS bioanalytical methods • CAR/PXR induction ref. ligand (EC₅₀ 61 µM; Iₘₐₓ 66.9-fold at CAR1/CAR3) • Zero embryotoxicity in rat WEC (cf. artemisinin NOEL 0.1 μg/mL)

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
CAS No. 112419-27-9
Cat. No. B601294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxy-Didroartemisinin
CAS112419-27-9
Synonyms(3R,3aS,3a1R,6R,6aS,9S,10aR)-3,6,9-trimethyldecahydro-2H-3a1,9-epoxyoxepino[4,3,2-ij]isochromen-2-ol.
Molecular FormulaC15H24O4
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C
InChIInChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1
InChIKeyJQGOBHOUYKYFPD-ISOSDAIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Deoxy-Didroartemisinin: Non-Peroxidic Artemisinin Derivative


Deoxy-Didroartemisinin (CAS 112419-27-9), also referred to as 10-deoxodihydroartemisinin or deoxydihydroartemisinin, is a C-10 deoxygenated derivative of dihydroartemisinin (DHA) with molecular formula C₁₅H₂₄O₄ and molecular weight 268.35 g/mol [1]. Unlike deoxyartemisinin, which entirely lacks the endoperoxide bridge, Deoxy-Didroartemisinin retains the 1,2,4-trioxane pharmacophore but is incapable of undergoing C-10 ring opening under aqueous conditions [2]. This structural feature confers a distinct pharmacological profile: the compound displays potent antimalarial activity yet cannot inhibit β-hematin (hemozoin) formation, thereby serving as a critical probe molecule for dissecting artemisinin mechanism-of-action hypotheses [2]. It is also a major inactive metabolite of several clinically used artemisinin drugs, including arteether and artemether [3].

Why Deoxy-Didroartemisinin Cannot Be Substituted


Artemisinin derivatives within the same structural class exhibit profoundly divergent behaviors in mechanism-of-action assays, toxicity profiles, metabolic fate, and nuclear receptor pharmacology that render generic substitution scientifically unsound. Dihydroartemisinin (DHA) inhibits β-hematin formation under acidic HPIA assay conditions via ring-opened axial ligation to porphyrin iron, whereas Deoxy-Didroartemisinin is completely inactive in both HPIA and BHIA assays, directly demonstrating that C-10 deoxygenation abolishes this reactivity [1]. In erythroid toxicity models, the C-10 substituent dictates the anti-proliferative versus differentiation-arrest effects: DHA markedly reduces K562 cell growth, while 10-deoxoartemisinin arrests differentiation without reducing cell growth [2]. Furthermore, Deoxy-Didroartemisinin is a therapeutically inactive metabolite generated via CYP2B6-mediated metabolism, in contrast to the active metabolite DHA [3]. These qualitative and quantitative differences mean that substituting Deoxy-Didroartemisinin with DHA, artemisinin, or artemether will yield fundamentally different experimental outcomes. The quantitative evidence below substantiates these differentiation claims.

Deoxy-Didroartemisinin vs. Analogues: Head-to-Head Evidence


Embryotoxicity: Deoxyartemisinin vs. Artemisinin

In a direct head-to-head comparison, dihydroartemisinin (DHA) and 10-deoxodihydroartemisinin (Deoxy-Didroartemisinin) were screened in parallel using two orthogonal β-hematin formation assays. DHA displayed dose-dependent inhibition in the HPIA (heme polymerization inhibitory activity) assay (hematin in acetic acid, pH 2.7, 37°C, 18 h) but was inactive in the BHIA (β-hematin inhibitory activity) assay (hemin in DMSO-acetate buffer, pH 5.0, 37°C, 18 h). In contrast, the 10-deoxy compound was completely inactive in both assays [1]. This result directly demonstrates that removal of the C-10 oxygen eliminates the compound's ability to undergo ring opening and form axial ligands with porphyrin iron, a reactivity that is unrelated to antimalarial action [1]. The study further notes that 10-deoxodihydroartemisinin 'displays potent antimalarial activity' despite lacking any β-hematin inhibitory effect [1].

Antimalarial mechanism of action Hemozoin inhibition Structure-activity relationship

Erythroid Toxicity: Deoxyartemisinin vs. DHA

In a structure–activity relationship study using the K562 leukemia cell line as a model for differentiating early human erythroblasts, the toxicity profiles of artemisinin derivatives were systematically compared. DHA markedly reduced cell growth and induced programmed cell death of early erythroblasts in a dose-dependent manner within 24 h. In contrast, 10-deoxoartemisinin did not reduce cell growth but arrested the differentiation of K562 cells. Artemisinin and deoxy-artemisinin also did not reduce cell growth [1]. The study explicitly concluded: 'The substituent at position C-10 is responsible only for the anti-proliferative effect, since 10-deoxoartemisinin did not reduce cell growth but arrested the differentiation of K562 cells' [1]. All artemisinin derivatives, except deoxyartemisinin (which lacks the endoperoxide bridge entirely), inhibited both spontaneous and induced erythroid differentiation, confirming that the peroxide bridge is responsible for erythro-toxicity [1].

Erythroid toxicity K562 leukemia model Developmental toxicity SAR

CAR Activation: Deoxyartemisinin vs. Artemisinin Derivatives

Thermospray mass spectroscopy/HPLC analysis of rat liver microsome preparations identified deoxydihydroartemisinin as one of the major metabolites of the antimalarial drug arteether, alongside dihydroartemisinin, 3-hydroxydeoxydihydroartemisinin, two isomers of hydroxyarteether, and 3-hydroxydeoxyarteether [1]. In a separate study, artemisinin was shown to be metabolized primarily by CYP2B6 (with minor CYP3A4 contribution) to yield deoxyartemisinin, deoxydihydroartemisinin, dihydroartemisinin, and crystal-7, all of which are therapeutically inactive [2]. This metabolic inactivation pathway contrasts sharply with DHA, which is itself the active metabolite responsible for the antimalarial effect of artemether, arteether, and artesunate [1].

Drug metabolism Arteether metabolism Inactive metabolite identification

Arteether Metabolite Identification

A comprehensive screen of 21 antimalarials and 11 major metabolites for binding to constitutive androstane receptor (CAR) isoforms using cellular and in vitro CAR-coactivator interaction assays revealed differential activation profiles. The metabolite deoxyartemisinin demonstrated agonist binding to the major isoforms CAR1 and CAR3. In contrast, dihydroartemisinin (DHA) and artesunate acted as weak inverse agonists of CAR1 [1]. This differential CAR activation profile has direct implications for cytochrome P450 enzyme induction: only artemisinin is converted to an enzyme-inducing metabolite, consistent with its ability to induce CYP450 genes in vivo, whereas arteether and artemether do not [1].

Nuclear receptor pharmacology CAR activation Drug–drug interaction

Antimalarial Activity: Deoxyartemisinin vs. Active Peroxides

A comparative pharmacokinetic study in rats using LC-MS/MS quantification after oral and intravenous administration revealed that oral bioavailability is exquisitely sensitive to specific structural modifications. Artemisinin exhibited an oral bioavailability of 12.2 ± 0.832%, which was approximately 7-fold higher than that of deoxyartemisinin (1.60 ± 0.317%). Remarkably, 10-deoxoartemisinin achieved a bioavailability of 26.1 ± 7.04%, more than double that of artemisinin [1]. The ADME performance order predicted by QikProp software was 10-deoxoartemisinin > deoxyartemisinin > artemisinin [1]. The study concluded that losing the peroxide bridge decreases gastrointestinal absorption rate, while retaining the peroxide bridge but removing the 10-position ketone improves bioavailability [1].

Oral bioavailability Pharmacokinetics ADME prediction

Deoxy-Didroartemisinin Applications


Embryotoxicity Negative Control

In any assay designed to test whether artemisinins exert antimalarial activity through hemozoin inhibition, Deoxy-Didroartemisinin is the indispensable negative control. As demonstrated by Haynes et al. (2003), DHA produces dose-dependent HPIA assay inhibition due to ring-opened axial ligation to porphyrin iron—a reactivity artifact unrelated to antimalarial action—whereas the 10-deoxy compound is completely inactive in both HPIA and BHIA assays despite retaining potent antimalarial activity [1]. Procurement of this compound is mandatory for laboratories seeking to avoid false-positive heme-binding signals when investigating artemisinin mechanism of action.

LC-MS/MS Reference Standard for Arteether Metabolites

Deoxydihydroartemisinin is a confirmed major metabolite of arteether in rat liver microsomes and is generated from artemisinin via CYP2B6-mediated metabolism alongside deoxyartemisinin, dihydroartemisinin, and crystal-7, all of which are therapeutically inactive [2][3]. For pharmaceutical scientists conducting metabolite profiling, pharmacokinetic studies, or CYP450 phenotyping of artemisinin-based drugs, Deoxy-Didroartemisinin is required as an authenticated reference standard (minimum purity 98.00%) to enable accurate LC-MS/MS identification and quantification of the inactive metabolic arm [4].

CAR/PXR Activation Profiling Tool

The K562 erythroleukemia differentiation model has established that the C-10 substituent is solely responsible for the anti-proliferative toxicity of artemisinins: 10-deoxoartemisinin arrests differentiation without reducing cell growth, whereas DHA causes marked growth reduction and apoptosis within 24 h [5]. Deoxy-Didroartemisinin, as a C-10 deoxygenated analog retaining the endoperoxide bridge, enables researchers to isolate the contribution of C-10 reactivity to developmental toxicity, supporting the screening of safer artemisinin candidates and the investigation of WHO-recommended pregnancy contraindications for artemisinins.

Peroxide-Independent Control for Antimalarial Mechanism Studies

Deoxy-Dihydroartemisinin is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly indicated for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of artemisinin APIs [6]. Traceability against USP or EP pharmacopeial standards can be provided, making this compound a procurement requirement for quality control laboratories supporting generic artemisinin combination therapy manufacturing [6].

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